molecular formula C11H13FO2 B8682699 3-Fluoro-4-isobutylbenzoic acid

3-Fluoro-4-isobutylbenzoic acid

Cat. No. B8682699
M. Wt: 196.22 g/mol
InChI Key: VSOIHWMXKIXTNE-UHFFFAOYSA-N
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Patent
US07659294B2

Procedure details

To a solution of methyl 3-fluoro-4-isobutylbenzoate (243 mg, 1.16 mmol) in 10 mL of EtOH was added sodium hydroxide (2.3 mL, 5.0 N). The mixture was stirred at rt for 1 hr and then concentrated. The residue was partitioned in a mixture of diluted HCl (10 mL) and Et2O (10 mL). The aqueous layer was separated and further extracted with Et2O (2×10 mL). The organic layers were combined, dried over MgSO4, and concentrated to give 212 mg (93%) of the title compound: 1H NMR δ 0.93 (d, J=6.6, 6H), 1.95 (m, 1H), 2.58 (d, J=7.4, 2H), 7.26 (m, 1H), 7.74 (dd, J=1.4, 10.1, 11H), 7.82 (dd, J=1.5, 7.9, 11H), 11.2 (br. s, 1H).
Name
methyl 3-fluoro-4-isobutylbenzoate
Quantity
243 mg
Type
reactant
Reaction Step One
Quantity
2.3 mL
Type
reactant
Reaction Step One
Name
Quantity
10 mL
Type
solvent
Reaction Step One
Yield
93%

Identifiers

REACTION_CXSMILES
[F:1][C:2]1[CH:3]=[C:4]([CH:9]=[CH:10][C:11]=1[CH2:12][CH:13]([CH3:15])[CH3:14])[C:5]([O:7]C)=[O:6].[OH-].[Na+]>CCO>[F:1][C:2]1[CH:3]=[C:4]([CH:9]=[CH:10][C:11]=1[CH2:12][CH:13]([CH3:15])[CH3:14])[C:5]([OH:7])=[O:6] |f:1.2|

Inputs

Step One
Name
methyl 3-fluoro-4-isobutylbenzoate
Quantity
243 mg
Type
reactant
Smiles
FC=1C=C(C(=O)OC)C=CC1CC(C)C
Name
Quantity
2.3 mL
Type
reactant
Smiles
[OH-].[Na+]
Name
Quantity
10 mL
Type
solvent
Smiles
CCO

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
The mixture was stirred at rt for 1 hr
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CONCENTRATION
Type
CONCENTRATION
Details
concentrated
CUSTOM
Type
CUSTOM
Details
The residue was partitioned in a mixture of diluted HCl (10 mL) and Et2O (10 mL)
CUSTOM
Type
CUSTOM
Details
The aqueous layer was separated
EXTRACTION
Type
EXTRACTION
Details
further extracted with Et2O (2×10 mL)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over MgSO4
CONCENTRATION
Type
CONCENTRATION
Details
concentrated

Outcomes

Product
Details
Reaction Time
1 h
Name
Type
product
Smiles
FC=1C=C(C(=O)O)C=CC1CC(C)C
Measurements
Type Value Analysis
AMOUNT: MASS 212 mg
YIELD: PERCENTYIELD 93%
YIELD: CALCULATEDPERCENTYIELD 93.1%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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